5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine
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Overview
Description
5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine is a chemical compound with the molecular formula C12H13FN2OS It is a member of the thiazole family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone.
Substitution Reaction: The 4-fluoro-3-isopropoxyphenyl group is introduced via a nucleophilic substitution reaction. This involves reacting the thiazole ring with a suitable fluorinated phenyl derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydrothiazole form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogenated phenyl derivatives and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorinated phenyl group enhances the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-4-methyl-1,3-thiazol-2-amine
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- 4-Isopropyl-5-methyl-1,3-thiazol-2-amine
Uniqueness
5-(4-Fluoro-3-isopropoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluoro-3-isopropoxyphenyl group differentiates it from other thiazole derivatives, potentially leading to unique interactions and applications in various fields.
Properties
Molecular Formula |
C12H13FN2OS |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
5-(4-fluoro-3-propan-2-yloxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13FN2OS/c1-7(2)16-10-5-8(3-4-9(10)13)11-6-15-12(14)17-11/h3-7H,1-2H3,(H2,14,15) |
InChI Key |
RMHJQYXOJCBBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C2=CN=C(S2)N)F |
Origin of Product |
United States |
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